molecular formula C6H8O B1200238 7-Oxabicyclo[4.1.0]hept-3-ene CAS No. 6253-27-6

7-Oxabicyclo[4.1.0]hept-3-ene

Cat. No. B1200238
CAS RN: 6253-27-6
M. Wt: 96.13 g/mol
InChI Key: QLQSJLSVPZCPPZ-UHFFFAOYSA-N
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Description

7-Oxabicyclo[4.1.0]hept-3-ene is a chemical compound with the molecular formula C6H8O . It is a liquid at room temperature . This compound is used as an intermediate in the synthesis of Oseltamivir, an antiviral drug used to treat and prevent influenza A and B viruses . It is also used in a number of industrial sectors including inks and coatings, electricity, and electronics .


Synthesis Analysis

7-Oxabicyclo[4.1.0]hept-3-ene can be synthesized from 2-amino-3-cyano-4-H-pyrans as well as 2-amino-3-cyano-spiropyrans using iodobenzene diacetate (PIDA) as an oxidant at room temperature in the absence of any catalyst . Another method involves the use of oseltamivir intermediate, methyl 5-(pentan-3-yloxy)-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylate .


Molecular Structure Analysis

The molecular structure of 7-Oxabicyclo[4.1.0]hept-3-ene has been studied using density functional theory (DFT) studies . The DFT results revealed that the energy gap of the compounds ranged from 4.32 to 5.82 eV while compound HC had the highest energy gap (5.82 eV) and chemical potential (2.90 eV) .


Physical And Chemical Properties Analysis

7-Oxabicyclo[4.1.0]hept-3-ene is a liquid at room temperature . It has a density of 1.1±0.1 g/cm3, a boiling point of 127.8±29.0 °C at 760 mmHg, and a vapor pressure of 13.3±0.2 mmHg at 25°C . It has a total dipole moment of 1.932±0.005 D .

Scientific Research Applications

1. Inhibition of COVID-19 Main Protease

Specific Scientific Field:

Medicinal Chemistry, Drug Discovery, and Computational Biology

Summary:

Researchers have explored the potential of hydrazones derived from methyl 5-(pentan-3-yloxy)-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylate (an oseltamivir intermediate) as drug candidates against COVID-19. Computational methods, including density functional theory (DFT) studies, molecular docking, and ADMET analysis, were employed.

Methods of Application:

Results:

Conclusion:

These hydrazones show promise as potential inhibitors of COVID-19 .

3. SiCOH Film Preparation

Specific Scientific Field:

Materials Science

Summary:

A SiCOH film was prepared using trimethoxy [2-(7-oxabicyclo[4.1.0]hept-3-yl)ethy silane via sol-gel and spin-coating methods. The resulting films were characterized using SEM, TGA, AFM, FTIR, nanomechanical testing, and electrical measurements .

4. Microwave Spectrum Study

Specific Scientific Field:

Spectroscopy

Summary:

The microwave spectrum of 7-oxabicyclo[4.1.0]hept-3-ene was investigated. Rotational constants for the ground state were determined: A = 4073.15 MHz, B = 3394.54 MHz, and C = 2174.07 MHz .

Safety And Hazards

7-Oxabicyclo[4.1.0]hept-3-ene is classified as a dangerous substance. It has hazard statements H225, H315, H319, H335, indicating that it is highly flammable, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and ensuring adequate ventilation .

properties

IUPAC Name

7-oxabicyclo[4.1.0]hept-3-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O/c1-2-4-6-5(3-1)7-6/h1-2,5-6H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLQSJLSVPZCPPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CCC2C1O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70978121
Record name 7-Oxabicyclo[4.1.0]hept-3-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70978121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

96.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Oxabicyclo[4.1.0]hept-3-ene

CAS RN

6253-27-6
Record name 7-Oxabicyclo[4.1.0]hept-3-ene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6253-27-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,5-Epoxycyclohexene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006253276
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4,5-Epoxycyclohexene
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=196239
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4,5-Epoxycyclohexene
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=116459
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 7-Oxabicyclo[4.1.0]hept-3-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70978121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
104
Citations
JR Durig, AD Lopata, LA Carreira - The Journal of Chemical Physics, 1975 - pubs.aip.org
The infrared and Raman spectra of gaseous 7‐oxabicyclo(4.1.0)hept‐3‐ene and 7‐oxabicyclo(4.1.0)hept‐2‐ene have been recorded between 50 and 3300 cm −1 . The low frequency …
Number of citations: 7 pubs.aip.org
S Chao, RL Cook, TB Malloy Jr - The Journal of Chemical Physics, 1978 - pubs.aip.org
The microwave spectrum of 7‐oxabicyclo[4.1.0]hept‐3‐ene has been studied and the rotational constants for the ground state are (in MHz) A=4073.15±0.01, B=3394.54±0.01, C=…
Number of citations: 7 pubs.aip.org
OF Akinyele, EG Fakola, OO Adeboye… - … and Biology Insights, 2023 - journals.sagepub.com
The search for effective therapeutics to combat COVID-19 has led to the exploration of the biological activity of numerous compounds. In this study, hydrazones derived from oseltamivir …
Number of citations: 0 journals.sagepub.com
KL Colson, LM Jackman, T Jain, G Simolike, J Keeler - Tetrahedron letters, 1985 - Elsevier
The epoxyenedione 1a has been isolated from a strain Streptomyces and its structure has been established by nmr spectroscopy and by its conversion to 2,5-diphenyl-3,4-…
Number of citations: 15 www.sciencedirect.com
TB Malloy Jr - The Journal of Chemical Physics, 1976 - pubs.aip.org
The far infrared spectrum of 7‐oxabicyclo‐[4.1.0]‐hept‐3‐ene has been studied using the Jarrell–Ash 78‐900 spectrophotometer at MIT. A series of nine Q branch transitions exhibiting …
Number of citations: 4 pubs.aip.org
JW Bozzelli, I Rajasekaran - … of physical and chemical reference data, 2007 - pubs.aip.org
Thermochemical properties, Δ f H (298)⁠, S (298) and [C p (T)](10 K⩽ T⩽ 5000) of the seven target bicyclic epoxides are calculated using the density functional methods. Molecular …
Number of citations: 3 pubs.aip.org
S Chao, RL Cook, TB Malloy Jr - 1976 - kb.osu.edu
The microwave spectrum of 7-oxabicyclo[4.1.0] hept-3-ene [FIGURE] has been studied in the R-band (26.5-40 GHz) and X-band (7.2--2.4 GHz)regions using a Hewlett-Packard Model …
Number of citations: 0 kb.osu.edu
JW Bozzelli, I Rajasekaran, J Hur - Journal of physical organic …, 2006 - Wiley Online Library
Cyclohexene isomers with an epoxide ring (oxabicycloheptenes) are reportedly formed in atmospheric photochemical oxidation of aromatics. They may also be formed in higher …
Number of citations: 16 onlinelibrary.wiley.com
RL Edwards, DJ Maitland, IJ Scowen… - Journal of the …, 2001 - pubs.rsc.org
Rosnecatrone 7 is a phytotoxic metabolite isolated from cultures of a virulent strain of the fungus Rosellinia necatrix. The compound is identified as 5-hydroxy-4-hydroxymethyl-1-(1-…
Number of citations: 26 pubs.rsc.org
MS Gültekin, E Salamci, M Balci - Carbohydrate research, 2003 - Elsevier
(1,4/2)-Cyclohex-5-ene-triol was synthesized starting from cyclohexa-1,4-diene with two different approaches. Photooxygenation of cyclohexa-1,4-diene and epoxy-cyclohexene …
Number of citations: 38 www.sciencedirect.com

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